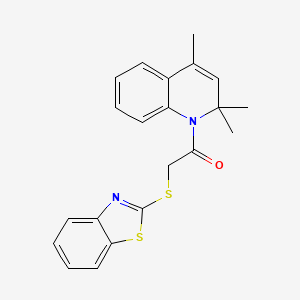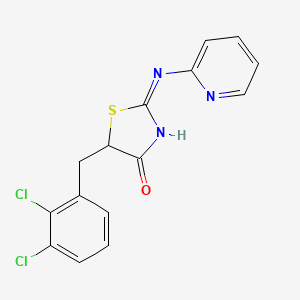
(2E)-5-(2,3-dichlorobenzyl)-2-(pyridin-2-ylimino)-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that features a thiazolidinone core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 2,3-dichlorobenzylamine with pyridine-2-carbaldehyde in the presence of a thiazolidinone precursor. The reaction is carried out under controlled conditions, often involving a catalyst to facilitate the formation of the thiazolidinone ring. The reaction conditions may include refluxing in an appropriate solvent, such as ethanol or methanol, and maintaining a specific temperature range to ensure optimal yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high efficiency and scalability, ensuring consistent quality and yield. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form.
化学反応の分析
Types of Reactions
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms in the dichlorophenyl group are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under controlled temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often conducted in anhydrous conditions to prevent side reactions.
Substitution: Nucleophiles such as amines, thiols, or halides; reactions may require catalysts or specific solvents to enhance reactivity.
Major Products
科学的研究の応用
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of (2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
Similar Compounds
2,3-Dichloroaniline: Shares the dichlorophenyl group but lacks the thiazolidinone and pyridinyl imino groups.
Pyridine-2-carbaldehyde: Contains the pyridinyl group but lacks the thiazolidinone and dichlorophenyl groups.
Uniqueness
(2E)-5-[(2,3-DICHLOROPHENYL)METHYL]-2-[(PYRIDIN-2-YL)IMINO]-1,3-THIAZOLIDIN-4-ONE is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both the dichlorophenyl and pyridinyl imino groups, along with the thiazolidinone core, makes it a versatile compound for various scientific and industrial uses.
特性
分子式 |
C15H11Cl2N3OS |
|---|---|
分子量 |
352.2 g/mol |
IUPAC名 |
(2E)-5-[(2,3-dichlorophenyl)methyl]-2-pyridin-2-ylimino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C15H11Cl2N3OS/c16-10-5-3-4-9(13(10)17)8-11-14(21)20-15(22-11)19-12-6-1-2-7-18-12/h1-7,11H,8H2,(H,18,19,20,21) |
InChIキー |
VWKCWEATUZDERD-UHFFFAOYSA-N |
異性体SMILES |
C1=CC=NC(=C1)/N=C/2\NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
正規SMILES |
C1=CC=NC(=C1)N=C2NC(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 1-ethyl-5-{[(4-methoxyphenoxy)acetyl]oxy}-2-methyl-1H-indole-3-carboxylate](/img/structure/B11653455.png)

![9-methyl-2-(4-methylpiperazin-1-yl)-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11653474.png)
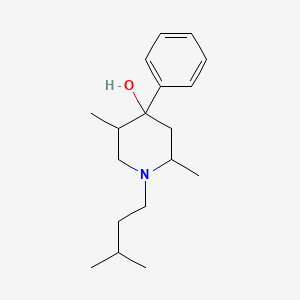
![Ethyl 4,5-dimethyl-2-{[(3-methyl-4-nitrophenoxy)acetyl]amino}thiophene-3-carboxylate](/img/structure/B11653486.png)
![ethyl 4-[5-(1-{[4-(acetylamino)phenyl]amino}cyclohexyl)-1H-tetrazol-1-yl]benzoate](/img/structure/B11653497.png)
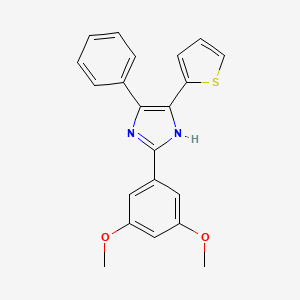
![Propan-2-yl 2-({[3-(trifluoromethyl)phenyl]carbonyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11653506.png)
![17-(2-Chlorophenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carbaldehyde (non-preferred name)](/img/structure/B11653513.png)
![dimethyl 2-[1-(2-ethylbutanoyl)-2,2-dimethyl-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11653520.png)
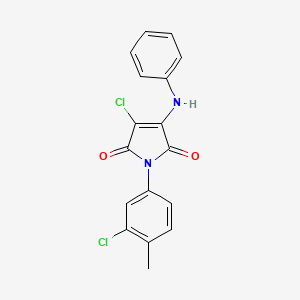
![ethyl (5Z)-2-[(3-chlorophenyl)amino]-5-(4-fluorobenzylidene)-4-oxo-4,5-dihydrothiophene-3-carboxylate](/img/structure/B11653526.png)
